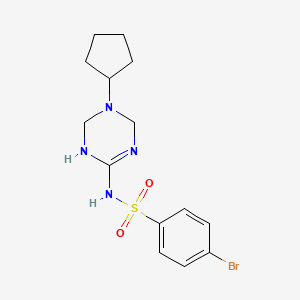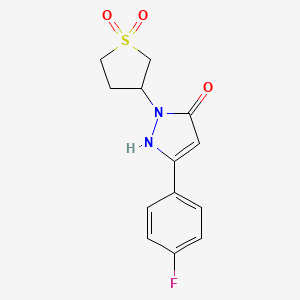
4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: is a chemical compound with the following structural formula:
C9H14BrN5O2S
It consists of a benzene ring substituted with a sulfonamide group and a 1,3,5-triazine ring. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of 4-bromo-1,3-benzodioxole-5-amine with cyclopentyl isocyanate . The reaction proceeds as follows:
- The intermediate undergoes cyclization to yield 4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide .
4-bromo-1,3-benzodioxole-5-amine: reacts with to form an intermediate.
Industrial Production: Industrial-scale production typically involves optimized reaction conditions, purification, and isolation. The purity of the compound is usually around 95%.
Chemical Reactions Analysis
Reactivity:
- It does not readily undergo oxidation or reduction reactions due to its saturated structure.
4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: is stable under standard conditions.
- No specific reagents are commonly associated with this compound.
- Its sulfonamide group may react with strong acids or bases.
- No major products are formed from direct reactions of this compound.
Scientific Research Applications
Chemistry:
- Researchers use it to create more complex molecules.
4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: serves as a building block in organic synthesis.
- Limited research exists on its biological applications.
- It may have potential as a pharmacophore for drug design.
- Its industrial applications are currently under exploration.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unclear.
- Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- Similar compounds include other sulfonamides, triazines, and benzenesulfonamides.
4-bromo-N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide: is unique due to its specific combination of functional groups.
Properties
Molecular Formula |
C14H19BrN4O2S |
|---|---|
Molecular Weight |
387.30 g/mol |
IUPAC Name |
4-bromo-N-(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H19BrN4O2S/c15-11-5-7-13(8-6-11)22(20,21)18-14-16-9-19(10-17-14)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H2,16,17,18) |
InChI Key |
XBHNSCNCAWELQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-2-methylpentan-1-one](/img/structure/B11037858.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11037860.png)
![15-methylsulfanyl-8,11,12,14,16,17-hexazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,11,13,15-heptaen-9-one](/img/structure/B11037861.png)
![4,4,8-trimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11037868.png)
![N-(3-fluorophenyl)-2-[5-oxo-2-(N'-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B11037877.png)
![1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]guanidine](/img/structure/B11037886.png)

![[(10Z)-10-[(3-methoxyphenyl)imino]-7,7-dimethyl-5-oxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-ylidene]propanedinitrile](/img/structure/B11037893.png)
![5-(1,3-Benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11037897.png)

![4,4-dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B11037926.png)
![(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11037927.png)
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-n~1~-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11037936.png)
![Tetramethyl 5',5',9'-trimethyl-6'-(thiophen-2-ylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037940.png)
